molecular formula C20H21N7O B11136232 N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(1H-tetrazol-1-yl)benzamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11136232
M. Wt: 375.4 g/mol
InChI Key: UCEMSOPFHDFMPH-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features both benzimidazole and tetrazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making the compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield benzimidazole N-oxide, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antihypertensive properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Tetrazole Derivatives: Compounds like losartan and valsartan, which are used as antihypertensive agents.

Uniqueness

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to its dual functionality, combining the properties of both benzimidazole and tetrazole moieties. This dual functionality enhances its potential for diverse biological activities and applications in various fields of research .

Properties

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C20H21N7O/c28-20(15-7-6-8-16(13-15)27-14-22-25-26-27)21-12-5-1-2-11-19-23-17-9-3-4-10-18(17)24-19/h3-4,6-10,13-14H,1-2,5,11-12H2,(H,21,28)(H,23,24)

InChI Key

UCEMSOPFHDFMPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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